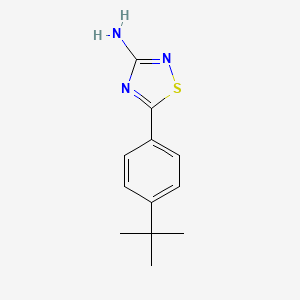

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Übersicht

Beschreibung

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at position 3 of the thiadiazole ring exhibits nucleophilic properties, enabling reactions with electrophilic reagents.

Key Findings:

-

Acylation : Reaction with benzoyl chloride in dichloromethane (DCM) and triethylamine yields N-acylated derivatives . For example, treatment with 4-(chloromethyl)benzoyl chloride produces 3-(4-(chloromethyl)benzamido)-5-(4-tert-butylphenyl)-1,2,4-thiadiazole in 87–96% yield under reflux conditions .

-

Alkylation : Alkylation with alkyl halides (e.g., methyl iodide) in ethanol and sodium hydroxide generates N-alkylated analogs . Substituents at the amino group significantly influence biological activity, with tert-butyl and trifluoromethyl groups enhancing cytotoxicity .

Table 1: Substitution Reactions and Yields

Diazotization and Azo Coupling

The amino group undergoes diazotization in the presence of nitrous acid (HNO₂), forming diazonium salts that participate in coupling reactions with electron-rich aromatic compounds.

Key Findings:

-

Azo Dye Synthesis : Diazotized 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine couples with phenol or N,N-dimethylaniline to form azo dyes with λ<sub>max</sub> values between 450–490 nm. These dyes exhibit strong bathochromic shifts due to extended conjugation .

-

pH Sensitivity : Azo derivatives display reversible tautomerism in acidic/basic media, confirmed by UV-Vis spectroscopy .

Table 2: Azo Coupling Products

| Coupling Partner | Product λ<sub>max</sub> (nm) | Application | Source |

|---|---|---|---|

| Phenol | 485 | Textile dyeing | |

| N,N-Dimethylaniline | 467 | Photodynamic therapy |

Cross-Coupling Reactions

The thiadiazole ring participates in transition-metal-catalyzed cross-coupling reactions, enabling functionalization at position 5.

Key Findings:

-

Suzuki Coupling : Reaction with arylboronic acids using a Pd-NHC catalyst (e.g., er-NHC-Pd/t-Bu₃P·HBF₄) in 1,4-dioxane at 110°C yields biaryl derivatives . For example, coupling with phenylboronic acid produces 5-(4-tert-butylphenyl)-3-(biphenyl)-1,2,4-thiadiazol-3-amine in 91% yield .

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl bromides introduces N-aryl groups , enhancing anticancer activity. For instance, coupling with 4-fluorophenyl bromide achieves 85% yield .

Table 3: Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Product Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | Pd-NHC/t-Bu₃P·HBF₄ | 91 | |

| 4-Fluorophenyl bromide | Pd(OAc)₂/Xantphos | 85 |

Cycloaddition and Heterocycle Formation

The thiadiazole core serves as a scaffold for constructing fused heterocycles.

Key Findings:

-

Triazolothiadiazole Formation : Reaction with hydrazonoyl chlorides in ethanol under basic conditions generates triazolo[3,4-b] thiadiazoles . For example, condensation with 4-chlorophenylhydrazonoyl chloride yields a fused triazole-thiadiazole derivative (m.p. 237–239°C) in 43% yield .

-

Thiadiazolo[3,2-b]pyridazines : Cyclocondensation with maleic anhydride produces pyridazine derivatives, characterized by single-crystal X-ray diffraction .

Oxidation and Reduction

The sulfur atom in the thiadiazole ring undergoes redox transformations.

Key Findings:

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiadiazole ring to a 1,2,4-thiadiazole-3-sulfonic acid derivative, confirmed by IR spectroscopy (S=O stretch at 1120 cm⁻¹) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole intermediate, which rearranges to a thiourea derivative under acidic conditions.

Biological Activity Correlation

Structural modifications via these reactions directly impact bioactivity:

-

Anticancer Activity : N-Aryl derivatives (e.g., 3-(4-fluorophenyl)amino) exhibit IC₅₀ values as low as 0.04 µM against pancreatic cancer (BxPC-3) and colorectal adenocarcinoma (HCT116) cell lines .

-

Antimicrobial Properties : Azo-coupled derivatives show MIC values of 8 µg/mL against Staphylococcus aureus .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The tert-butyl group directs electrophiles to the para position of the phenyl ring, as shown in nitration reactions .

-

Steric Effects : The bulky tert-butyl group slows reaction kinetics in SNAr mechanisms but improves regioselectivity .

This compound’s versatility in nucleophilic, coupling, and cycloaddition reactions positions it as a valuable intermediate in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine. Research indicates that compounds with a thiadiazole core exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HeLa (cervical cancer) cells. For instance, one study reported that derivatives induced apoptosis in HCT-116 cells while having a lesser effect on MCF-7 cells .

2.2 Antimicrobial Properties

Thiadiazole compounds are also investigated for their antimicrobial properties. The presence of the thiadiazole ring and the tert-butyl group enhances the compound's ability to inhibit microbial growth. Preliminary tests have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2.3 Anti-inflammatory Effects

Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

Material Science Applications

3.1 Gel Polymer Electrolytes

One notable application of this compound is in the development of gel polymer electrolytes for rechargeable batteries. These materials are crucial for enhancing battery performance across various temperature ranges, showcasing the versatility of thiadiazole derivatives beyond biological applications.

3.2 Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties due to its unique electronic structure. Researchers are exploring its use in creating advanced materials for electronics and photonics .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid

- Ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate

Uniqueness

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The combination of the tert-butylphenyl group and the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles have garnered attention due to their potential as therapeutic agents in various fields, including oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with a tert-butylphenyl group. This structural modification is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit potent cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown promising results against breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The IC50 values for these compounds range from 0.74 to 10 μg/mL depending on the specific cell line tested .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key proteins involved in tumor growth and metastasis, such as carbonic anhydrase and tubulin . Molecular docking studies suggest that these compounds can effectively bind to these targets, disrupting their function.

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

- Broad Spectrum Activity : Compounds within this class have demonstrated activity against a range of pathogens including bacteria and fungi. The presence of the thiadiazole moiety enhances their ability to penetrate microbial membranes .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives exhibit various other biological activities:

- Anti-inflammatory : Some studies highlight anti-inflammatory properties attributed to these compounds, which could be beneficial in treating chronic inflammatory diseases .

- Antidiabetic and Neuroprotective Effects : Emerging research suggests potential applications in managing diabetes and providing neuroprotection .

Case Studies

Several case studies illustrate the compound's effectiveness:

- In Vivo Studies : Animal models have shown that administration of thiadiazole derivatives leads to significant tumor regression in xenograft models of breast cancer.

- Combination Therapies : Research indicates that these compounds may enhance the efficacy of existing chemotherapeutics when used in combination therapy settings.

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRRQKJAQTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675431 | |

| Record name | 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086385-86-5 | |

| Record name | 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.